Glutamine T-butyl ester

描述

谷氨酰胺叔丁酯是氨基酸谷氨酰胺的衍生物,其羧基被叔丁基酯化。这种修饰增强了化合物的稳定性和溶解性,使其在各种生化应用中发挥作用。 谷氨酰胺叔丁酯的分子式为C9H18N2O3,常用于与谷氨酰胺转运和代谢相关的研究 .

准备方法

合成路线和反应条件: 谷氨酰胺叔丁酯的制备通常涉及谷氨酰胺与叔丁醇的酯化反应。一种常见的方法采用无水硫酸镁和三氟化硼二乙醚作为催化剂。 反应在温和条件下进行,以良好的产率生成所需的酯 . 另一种方法包括谷氨酰胺与叔丁基羟基丙酸酯在碱性条件下反应,然后用盐酸处理以得到酯盐酸盐 .

工业生产方法: 谷氨酰胺叔丁酯的工业生产遵循类似的合成路线,但规模更大。采用连续流动反应器和优化的反应条件可确保高效率和高产率。 还实施安全措施来处理易燃试剂,如异丁烯,这些试剂可能涉及某些合成路线 .

化学反应分析

反应类型: 谷氨酰胺叔丁酯可以进行各种化学反应,包括:

水解: 酯键可以在酸性或碱性条件下水解,生成谷氨酰胺和叔丁醇。

氧化: 氨基可以被氧化形成相应的氧代衍生物。

取代: 酯基可以在适当条件下被其他官能团取代。

常用试剂和条件:

水解: 酸性(HCl)或碱性(NaOH)条件。

氧化: 氧化剂如过氧化氢或高锰酸钾。

取代: 亲核试剂如胺或醇。

主要产物:

水解: 谷氨酰胺和叔丁醇。

氧化: 谷氨酰胺叔丁酯的氧代衍生物。

4. 科研应用

谷氨酰胺叔丁酯在科学研究中具有广泛的应用:

化学: 用作合成复杂有机分子的前体。

生物学: 用于氨基酸转运和代谢研究。

医学: 由于其增强的稳定性和溶解性,正在研究其在药物递送系统中的潜力。

工业: 用于生产药物和作为有机合成的试剂

科学研究应用

Glutamine t-butyl ester has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Employed in studies of amino acid transport and metabolism.

Medicine: Investigated for its potential in drug delivery systems due to its enhanced stability and solubility.

Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis

作用机制

谷氨酰胺叔丁酯的作用机制涉及其水解以释放谷氨酰胺,然后参与各种生化途径。谷氨酰胺已知可以调节基因表达、信号转导和细胞代谢。它作为合成蛋白质、核苷酸和其他生物分子的前体。 与叔丁基的酯化增强了其稳定性,允许在生物系统中进行受控释放和靶向递送 .

类似化合物:

- 谷氨酰胺甲酯

- 谷氨酰胺乙酯

- 谷氨酰胺苄酯

比较: 谷氨酰胺叔丁酯由于其与其他酯相比的增强稳定性和溶解性而独一无二。庞大的叔丁基提供了空间位阻,降低了水解速率,使其更适合需要长期稳定性的应用。 其他酯类如谷氨酰胺甲酯和谷氨酰胺乙酯可能水解更快,限制了它们在某些应用中的使用 .

相似化合物的比较

- Glutamine methyl ester

- Glutamine ethyl ester

- Glutamine benzyl ester

Comparison: Glutamine t-butyl ester is unique due to its enhanced stability and solubility compared to other esters. The bulky tert-butyl group provides steric hindrance, reducing the rate of hydrolysis and making it more suitable for applications requiring prolonged stability. Other esters like glutamine methyl ester and glutamine ethyl ester may hydrolyze more rapidly, limiting their use in certain applications .

生物活性

Glutamine T-butyl ester is a derivative of glutamine, an amino acid crucial for various metabolic processes, particularly in cancer cell metabolism. This compound has garnered attention for its potential therapeutic applications, especially in oncology, due to its ability to modulate glutamine metabolism, which is often dysregulated in cancer cells. This article explores the biological activity of this compound, highlighting its synthesis, pharmacological properties, and efficacy in preclinical studies.

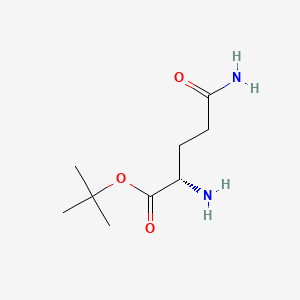

This compound (C9H18N2O3) is characterized by its t-butyl ester functional group, which enhances its lipophilicity and stability compared to the parent compound, glutamine. The structural formula can be represented as follows:

The primary mechanism of action for this compound involves its conversion to glutamine within biological systems, where it can participate in various metabolic pathways. It has been shown to inhibit glutaminolysis, a process critical for cancer cell proliferation. This inhibition can lead to reduced availability of biosynthetic precursors necessary for tumor growth.

Anticancer Properties

Recent studies have demonstrated the efficacy of this compound and its derivatives in inhibiting the growth of various cancer cell lines. Notably, it has been tested against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that while this compound showed anticancer activity, it was less potent than its parent compounds like L-γ-methyleneglutamic acid amides .

Table 1: Inhibition of Cancer Cell Growth by this compound

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 25 | 24 |

| SK-BR-3 | 30 | 24 |

| MDA-MB-231 | 20 | 72 |

| MCF-10A (Control) | >100 | 24 |

The above table summarizes the inhibitory concentrations (IC50) observed in various studies, indicating that this compound selectively affects malignant cells while sparing non-malignant cells.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution characteristics. It demonstrates moderate exposure in brain tissue with a half-life of approximately 0.71 hours, indicating a potential for central nervous system penetration .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 0.71 h |

| Tissue Distribution | Moderate |

| Aqueous Solubility | High |

Case Studies

- Breast Cancer Study : In a study evaluating the effects of various glutamine analogs on breast cancer cell lines, this compound was found to suppress cell growth effectively but required higher concentrations compared to other more potent analogs .

- Glioblastoma Research : Another investigation focused on glioblastoma cell lines demonstrated that this compound could inhibit tumor growth in a concentration-dependent manner, reinforcing its potential as an anticancer agent .

属性

IUPAC Name |

tert-butyl (2S)-2,5-diamino-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOPSEUXHSUTJS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。